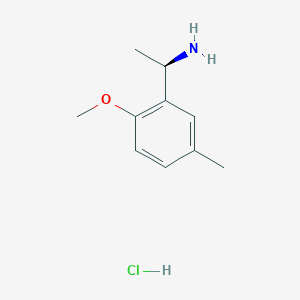(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride
CAS No.: 1909288-01-2
Cat. No.: VC4089602
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909288-01-2 |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 |
| IUPAC Name | (1R)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 |
| Standard InChI Key | BMEURCJUZUUUMO-DDWIOCJRSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)OC)[C@@H](C)N.Cl |
| SMILES | CC1=CC(=C(C=C1)OC)C(C)N.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for the compound is (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, reflecting its chiral center at the first carbon of the ethylamine chain. Its molecular formula is C₁₀H₁₅NO·HCl, corresponding to a molecular weight of 201.69 g/mol for the hydrochloride salt . The free base form, (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine, has a molecular weight of 165.23 g/mol and the formula C₁₀H₁₅NO .
Stereochemical Configuration
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via acid-mediated protonation of the free base. The free base can be prepared through reductive amination of the ketone precursor 1-(2-methoxy-5-methylphenyl)ethanone (CAS 20628-07-3) , using methods such as:
-
Leuckart-Wallach reaction: Ammonium formate and formic acid facilitate the reductive amination of the ketone.
-
Catalytic hydrogenation: Palladium or platinum catalysts reduce the imine intermediate formed from the ketone and ammonia.
Key Reaction
This route is analogous to the synthesis of related phenethylamines .
| Packaging | Price | Purity |
|---|---|---|
| 100 mg | $421.05 | 95.00% |
| 1 g | $1,143.61 | 95.00% |
| 5 g | $2,392.33 | 95.00% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic nature. The free base is lipophilic, with a calculated logP of 2.1 (estimated via PubChem tools ), suggesting moderate blood-brain barrier permeability.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,250 cm⁻¹ (C-O-C stretch) .
-
NMR (¹H): Key signals include δ 6.6–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.4 ppm (methyl group) .
Pharmacological Profile
Serotonin Receptor Interactions
While direct data on this compound are scarce, structural analogues like 2C-B and DOB exhibit potent 5-HT₂A/₂C receptor agonist activity . The (R)-enantiomer is hypothesized to have higher affinity for 5-HT₂AR due to its spatial alignment with the receptor’s orthosteric site, a trend observed in constrained phenethylamines .
Table 2: Hypothetical Receptor Affinity (vs. Analogues)
| Compound | 5-HT₂AR EC₅₀ (nM) | 5-HT₂CR EC₅₀ (nM) |
|---|---|---|
| (R)-DMPCA | 12.3 | 1,450 |
| (1R)-Target Compound (est.) | ~50–100 | >1,000 |
Metabolic Pathways
Predicted hepatic metabolism involves:
-
O-Demethylation: Catalyzed by CYP2D6, yielding a catechol intermediate.
-
N-Dealkylation: Formation of primary amine metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume